

Application Note: Modeling KRAS G12C Mutations In Vitro Using CRISPR-Cas9

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Compound of Interest

Compound Name: KRAS G12C inhibitor 22

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Introduction

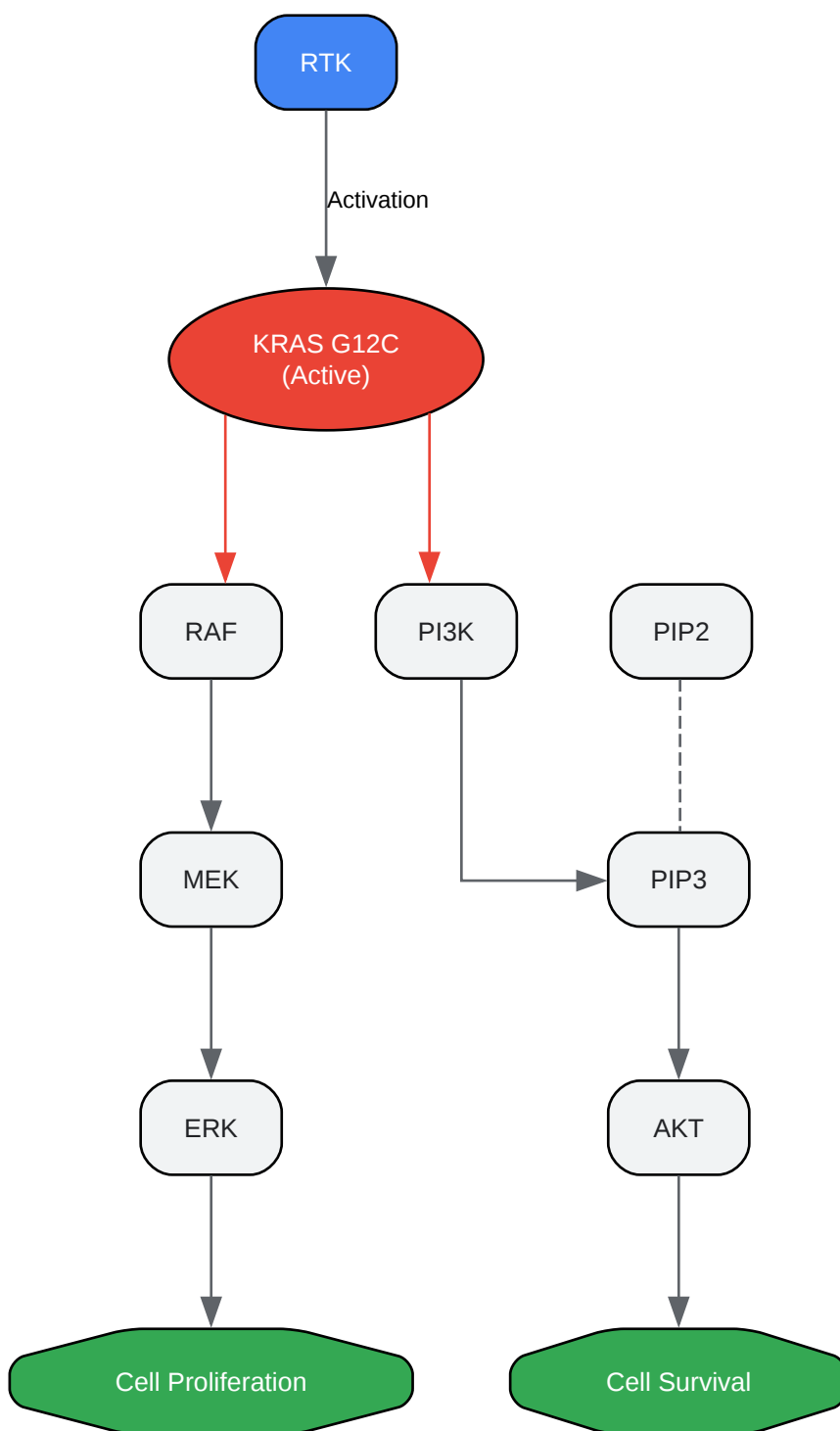
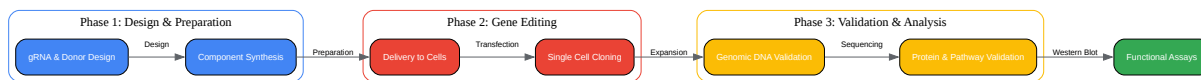
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation results in constitutive activation of the KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways. The development of targeted therapies against KRAS G12C has created a pressing need for accurate in vitro models to study its function and evaluate novel inhibitors. This application note provides a detailed protocol for generating endogenously tagged cell lines with the KRAS G12C mutation using CRISPR-Cas9 technology.

Principle

The CRISPR-Cas9 system is a powerful genome-editing tool that allows for precise modifications of the genome. To introduce the KRAS G12C point mutation, a single guide RNA (sgRNA) is designed to direct the Cas9 nuclease to the specific locus in exon 2 of the KRAS gene. Cas9 creates a double-strand break (DSB) in the DNA, which is then repaired by the cell's natural repair mechanisms. By providing a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired G12C mutation (GGT to TGT) and silent mutations to prevent re-cutting by Cas9, the homology-directed repair (HDR) pathway can be harnessed to precisely introduce the mutation into the genome.^{[1][2]}

Experimental Workflow

The overall workflow for generating and validating a KRAS G12C mutant cell line involves several key steps, from initial design to final validation of the engineered cells.



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References

- 1. blog.addgene.org [blog.addgene.org]
- 2. CRISPR-Cas9-mediated homology-directed repair for precise gene editing - PMC [pmc.ncbi.nlm.nih.gov]
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